

Application of 4-[(4-Bromophenyl)amino]-4-oxobutanoic Acid in Antimicrobial Studies

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Compound of Interest

Compound Name: 4-[(4-Bromophenyl)amino]-4-oxobutanoic acid

Cat. No.: B1273893

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Application Note

Introduction

4-[(4-Bromophenyl)amino]-4-oxobutanoic acid, also known as N-(4-bromophenyl)succinamic acid, belongs to the class of succinanilic acid derivatives. This class of compounds has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by its members. While direct antimicrobial studies on **4-[(4-Bromophenyl)amino]-4-oxobutanoic acid** are not extensively available in the reviewed literature, the structural motif of a brominated aromatic ring coupled with an amide linkage is present in various compounds demonstrating antimicrobial properties. Amide derivatives are known to possess a wide range of pharmacological activities, including antimicrobial effects^[1] [2]. This document outlines the potential antimicrobial applications of **4-[(4-Bromophenyl)amino]-4-oxobutanoic acid** based on the activity of structurally related compounds and provides detailed protocols for its evaluation.

Principle

The antimicrobial potential of **4-[(4-Bromophenyl)amino]-4-oxobutanoic acid** can be inferred from its structural components. The 4-bromophenyl group is a common feature in many bioactive molecules and is associated with various pharmacological activities, including antimicrobial and anticancer effects. The amide linkage provides structural rigidity and potential hydrogen bonding interactions with biological targets. It is hypothesized that this compound

may interfere with microbial growth by disrupting cell wall synthesis, protein synthesis, or other essential cellular processes. To ascertain its specific antimicrobial efficacy, it is essential to conduct *in vitro* susceptibility testing against a panel of pathogenic bacteria and fungi.

Data Presentation

While specific quantitative data for the antimicrobial activity of **4-[(4-Bromophenyl)amino]-4-oxobutanoic acid** is not available in the cited literature, Table 1 presents a summary of the antimicrobial activities of structurally related compounds containing the (4-bromophenyl)amino moiety. This data serves as a reference for the potential efficacy and spectrum of activity that could be expected from the target compound.

Table 1: Antimicrobial Activity of Structurally Related (4-Bromophenyl)amino Derivatives

Compound/Derivative	Test Organism(s)	Activity/MIC Values	Reference
N-(4-bromophenyl)furan-2-carboxamide	Acinetobacter baumannii (Carbapenem-resistant)	MIC: 6.25 µg/mL; MBC: 12.5 µg/mL	[3]
Enterobacter cloacae (Carbapenem-resistant)		MIC: 6.25 µg/mL; MBC: 12.5 µg/mL	[3]
Klebsiella pneumoniae (Carbapenem-resistant)		MIC: 6.25 µg/mL; MBC: 12.5 µg/mL	[3]
MRSA		MIC: 12.5 µg/mL; MBC: 25 µg/mL	[3]
4-(4-bromophenyl)-thiosemicarbazide	Escherichia coli	Showed antibacterial activity	[4]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MRSA: Methicillin-resistant *Staphylococcus aureus*.

Experimental Protocols

The following are detailed protocols for the synthesis of the parent compound and for evaluating its antimicrobial activity.

Protocol 1: Synthesis of 4-[(4-Bromophenyl)amino]-4-oxobutanoic Acid

This protocol is based on the general synthesis of N-aryl succinamic acids.

Materials:

- Succinic anhydride
- 4-bromoaniline
- Glacial acetic acid
- Cold water
- Filtration apparatus
- Drying oven or vacuum desiccator

Procedure:

- Dissolve equimolar amounts of succinic anhydride and 4-bromoaniline in glacial acetic acid.
- Heat the reaction mixture to reflux (approximately 118°C) for 2 to 4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Collect the resulting precipitate by filtration.
- Wash the precipitate with cold water to remove any unreacted starting materials and solvent.
- Dry the purified product, **4-[(4-Bromophenyl)amino]-4-oxobutanoic acid**, under vacuum.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

- **4-[(4-Bromophenyl)amino]-4-oxobutanoic acid**
- Bacterial and/or fungal strains (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Candida albicans*)
- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
- Sterile 96-well microtiter plates
- Standardized microbial inoculum (0.5 McFarland standard)
- Positive control (standard antibiotic/antifungal)
- Negative control (broth only)
- Resazurin solution (optional, for viability indication)

Procedure:

- Prepare a stock solution of **4-[(4-Bromophenyl)amino]-4-oxobutanoic acid** in a suitable solvent (e.g., DMSO) and dilute it further in the appropriate broth to the desired starting concentration.
- In a 96-well plate, perform serial two-fold dilutions of the compound in the broth.
- Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Add the microbial inoculum to each well containing the diluted compound.

- Include a positive control (microbes in broth without the compound) and a negative control (broth only) on each plate.
- Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
- Determine the MIC by visual inspection as the lowest concentration of the compound that shows no visible turbidity.
- Optionally, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

Protocol 3: Agar Well Diffusion Assay

This method provides a qualitative assessment of the antimicrobial activity.

Materials:

- **4-[(4-Bromophenyl)amino]-4-oxobutanoic acid** solution of known concentration
- Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
- Sterile Petri dishes
- Standardized microbial inoculum (0.5 McFarland standard)
- Sterile cotton swabs
- Sterile cork borer or well cutter
- Positive control (standard antibiotic/antifungal)
- Solvent control

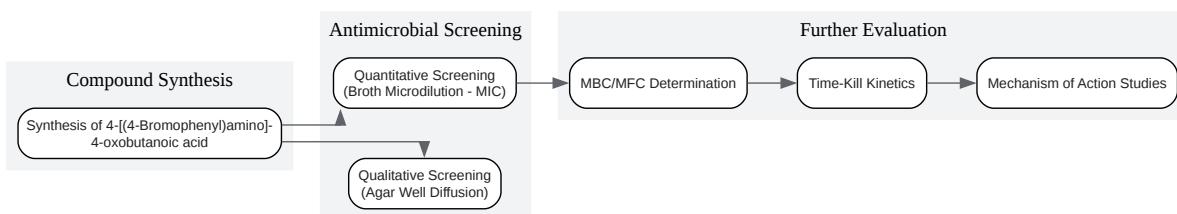
Procedure:

- Prepare MHA or SDA plates.

- Using a sterile cotton swab, evenly spread the standardized microbial inoculum over the entire surface of the agar plate to create a lawn.
- Allow the plates to dry for a few minutes.
- Using a sterile cork borer, create wells of uniform diameter (e.g., 6 mm) in the agar.
- Add a fixed volume (e.g., 50 μ L) of the **4-[(4-Bromophenyl)amino]-4-oxobutanoic acid** solution into each well.
- Add the solvent used to dissolve the compound into one well as a negative control.
- Add a standard antibiotic or antifungal solution to another well as a positive control.
- Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
- Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

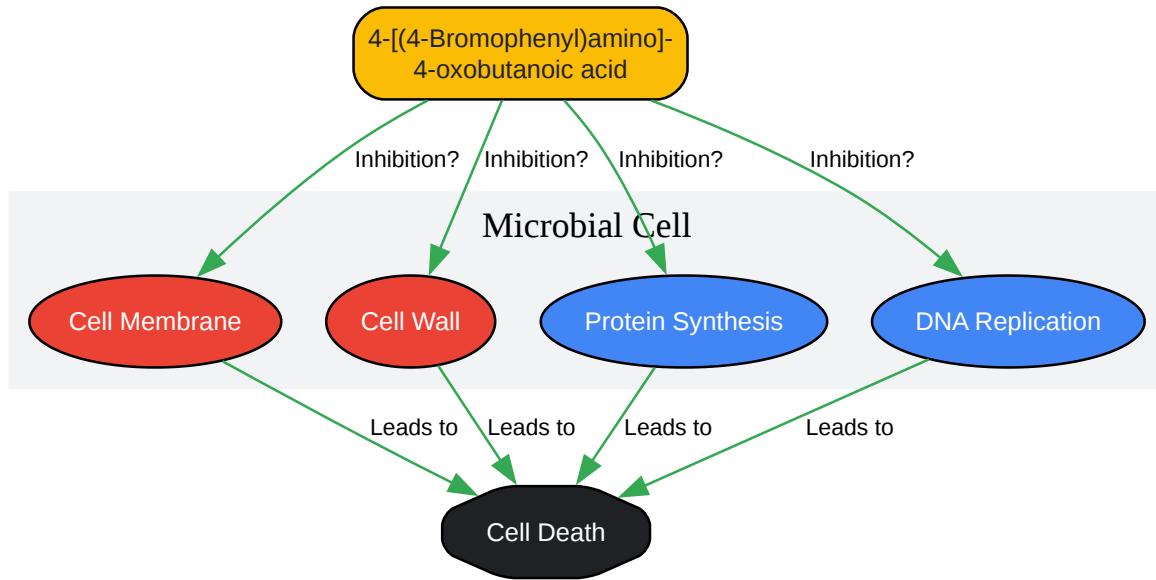
Visualization of Experimental Workflow and Potential Mechanism

The following diagrams illustrate the general workflow for antimicrobial screening and a hypothetical mechanism of action.



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Caption: General workflow for the antimicrobial evaluation of a test compound.



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Caption: Hypothetical antimicrobial mechanisms of action for the test compound.

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